Bienvenue dans la boutique en ligne BenchChem!

3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Anti-inflammatory Nitric oxide inhibition iNOS

This 1,3,8-trisubstituted pyrazolo[4,3-c]quinoline occupies a distinct SAR niche unexplored by common C26H23N3O isomers. Its precise functional group arrangement—8-ethyl on the quinoline ring, 3-(4-ethoxyphenyl) on pyrazole, and 1-phenyl on pyrazole nitrogen—delivers a unique biological signature critical for iNOS/COX-2 inhibition profiling, β-glucuronidase inhibitor screening, and GPCR subtype selectivity mapping. Procure for hit-to-lead campaigns where minor substituent changes drastically alter potency, as documented in IL-1 antagonism patents and A3 adenosine receptor SAR series.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 901030-78-2
Cat. No. B2898765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901030-78-2
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OCC
InChIInChI=1S/C26H23N3O/c1-3-18-10-15-24-22(16-18)26-23(17-27-24)25(19-11-13-21(14-12-19)30-4-2)28-29(26)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3
InChIKeyVACPWIAKKJVZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-78-2): Compound Class, Physicochemical Identity, and Procurement Context


3-(4-Ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-78-2) is a fully aromatic, trisubstituted heterocyclic compound belonging to the 1H-pyrazolo[4,3-c]quinoline family. Public authoritative database entries confirm its molecular formula as C26H23N3O and its molecular weight as 393.5 g/mol . The compound features a unique substitution pattern—8-ethyl on the quinoline ring, 3-(4-ethoxyphenyl) on the pyrazole ring, and 1-phenyl on the pyrazole nitrogen—that distinguishes it from the numerous other C26H23N3O isomers and close analogs catalogued in screening libraries. Its commercial availability at research-grade purity (typically ≥95%) makes it a viable starting point for hit-to-lead or chemical biology investigations targeting the pyrazolo[4,3-c]quinoline pharmacophore.

3-(4-Ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Why Generic In-Class Substitution Is Not Scientifically Justifiable


The pyrazolo[4,3-c]quinoline scaffold exhibits pronounced sensitivity of both potency and selectivity to the nature and position of substituents. The foundational patent US4748246 explicitly teaches that activity as an interleukin-1 (IL-1) antagonist and anti-inflammatory agent depends critically upon the combination of substituents R–R5 on the tricyclic core [1]. Furthermore, in the structurally related 2-arylpyrazolo[4,3-c]quinolin-4-one series, even minor modifications to the aryl rings drastically alter human A3 adenosine receptor affinity, with Ki values spanning from sub-nanomolar to >1 µM across a set of close analogs [2]. Consequently, the specific substitution array of 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline cannot be assumed interchangeable with any other in-class compound; its biological signature is uniquely tied to its precise functional group arrangement.

3-(4-Ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Anti-Inflammatory Potential: Nitric Oxide (NO) Production Inhibition in RAW 264.7 Macrophages – Class-Level Structure-Activity Relationship Contextualization

No direct NO inhibition data exists in the public domain for the target compound. However, the 2018 study by Tseng et al. [1] provides a quantitative SAR framework for 18 pyrazolo[4,3-c]quinoline derivatives in a lipopolysaccharide (LPS)-induced RAW 264.7 macrophage assay. Compounds in that series achieved NO inhibition IC50 values ranging from >100 µM to as low as ~1.2 µM, with the most potent compounds (e.g., 2i and 2m) exhibiting potency comparable to the positive control 1400 W. The target compound's 1-phenyl substitution pattern, combined with a free 4-position on the quinoline ring, structurally positions it to potentially access interactions that drove potency in this class. Direct quantitative confirmation is required.

Anti-inflammatory Nitric oxide inhibition iNOS

Structural Isomer Differentiation: Functional Group Position Dictates Pharmacological Profile Within the C26H23N3O Isomer Space

The molecular formula C26H23N3O is shared by numerous pyrazolo[4,3-c]quinoline isomers with distinct substitution arrays. The target compound (8-ethyl, 3-(4-ethoxyphenyl), 1-phenyl) can be directly contrasted with its positional isomer 8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline , which swaps the ethyl and ethoxy substituents between the quinoline 8-position and the pyrazole 3-phenyl ring. In the broader pyrazolo[4,3-c]quinoline literature, such functional group 'swaps' are known to invert selectivity or abolish target engagement entirely—exemplified by the A3 adenosine receptor antagonist series where a para-methoxy versus para-methyl substitution on the 2-phenyl ring altered Ki by >30-fold [1]. The target compound's specific ethoxy-on-phenyl + ethyl-on-quinoline arrangement therefore represents a non-trivial structural hypothesis distinct from its closest catalogued isomer.

Structural isomerism Selectivity Chemoinformatics

Benzodiazepine Receptor Affinity: Scouting Assay Rationale from the 2-Arylpyrazolo[4,3-c]quinolin-3-one Series

Savini et al. (1993) demonstrated that certain 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives can displace [3H]flunitrazepam from rat brain membranes with affinities comparable to or exceeding those of the CGS reference series [1]. While the target compound differs by lacking the 3-one carbonyl and bearing a 1-phenyl rather than 2-aryl substitution, the tricyclic pyrazolo[4,3-c]quinoline core is shared. No direct benzodiazepine receptor binding data exist for CAS 901030-78-2. This evidence item is included solely to highlight a validated screening avenue for CNS applications that could reveal differentiation from the known 3-one series.

Benzodiazepine receptor CNS Radioligand binding

3-(4-Ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Evidence-Backed Research and Industrial Application Scenarios


Phenotypic Anti-Inflammatory Screening in Macrophage Models

Based on the established capacity of pyrazolo[4,3-c]quinoline derivatives to inhibit LPS-induced NO production and iNOS/COX-2 expression in RAW 264.7 macrophages [1], the target compound is rationally positioned as a test article in macrophage-based inflammation assays. Its distinct 1-phenyl-3-(4-ethoxyphenyl)-8-ethyl substitution pattern may yield a differentiated potency or selectivity profile relative to the 2a–2r series characterized by Tseng et al. [1]. Procurement is indicated for laboratories conducting hit-finding campaigns against inflammatory targets where iNOS inhibition is a desired mechanism.

Chemical Biology Probe for Adenosine A3 Receptor Subtype Profiling

The 2-arylpyrazolo[4,3-c]quinolin-4-one class has produced potent and selective human A3 adenosine receptor antagonists with Ki values in the low nanomolar range [2]. Although the target compound lacks the 4-one carbonyl characteristic of those antagonists, its shared tricyclic architecture makes it a suitable candidate for comparative receptor profiling. Screening against the A1, A2A, A2B, and A3 adenosine receptor subtypes could reveal whether the 1-phenyl-1H (rather than 2-aryl-4-one) substitution topology alters subtype selectivity. This is relevant for academic groups and CROs investigating GPCR-targeted chemical probes.

β-Glucuronidase Inhibitor Screening for Chemotherapy-Induced Diarrhea Research

Patents assigned to Kaohsiung Medical University and DCB-USA LLC [3] establish pyrazolo[4,3-c]quinoline derivatives as specific inhibitors of microbiota β-glucuronidase, with demonstrated efficacy in preventing CPT-11-induced diarrhea in preclinical models [3]. The target compound, with its ethoxyphenyl and ethyl substituents, falls within the general Markush structures claimed. Procurement for β-glucuronidase enzyme inhibition assays is justified to determine whether this specific substitution pattern offers superior potency, selectivity against mammalian β-glucuronidase, or improved physicochemical properties relative to the exemplified patent compounds.

Structure-Activity Relationship (SAR) Expansion of the Pyrazolo[4,3-c]quinoline Chemical Space

The target compound occupies an underexplored region of the pyrazolo[4,3-c]quinoline SAR landscape characterized by simultaneous substitution at the 1-, 3-, and 8-positions on the tricyclic core. Public databases such as Chemsrc and SpectraBase [4] confirm its distinct identity among C26H23N3O isomers. For medicinal chemistry groups building SAR tables around this scaffold, the compound serves as a key diversification element. Its procurement enables systematic comparison with the 8-unsubstituted, 8-methyl, and 8-methoxy congeners, facilitating the deconvolution of steric, electronic, and lipophilic contributions at the quinoline 8-position to overall biological activity.

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.